molecular formula C21H20FN3O2S B2925136 N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 895784-25-5

N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2925136
CAS RN: 895784-25-5
M. Wt: 397.47
InChI Key: DMIWUGLFDOYUMW-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, also known as ETTA, is a chemical compound that has been extensively used in scientific research. ETTA belongs to the family of oxalamide compounds, which have been shown to have various biological activities.

Mechanism Of Action

N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide exerts its inhibitory effect on ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and conducting ions, leading to a decrease in intracellular calcium and other physiological responses. The exact mechanism of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide's binding to ion channels is not yet fully understood, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects
N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to have various biochemical and physiological effects, depending on the ion channel it inhibits. For example, N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to inhibit TRPC6-mediated calcium signaling in endothelial cells, leading to a decrease in cell migration and angiogenesis. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has also been shown to inhibit TRPM7-mediated magnesium uptake in cancer cells, leading to a decrease in cell proliferation and migration.

Advantages And Limitations For Lab Experiments

N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has several advantages for lab experiments, including its high potency and selectivity for specific ion channels. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has some limitations, including its potential toxicity and off-target effects. Researchers must carefully evaluate the concentration and duration of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide treatment to avoid unwanted effects on cell viability and function.

Future Directions

There are several future directions for research on N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide and its related compounds. One direction is to further elucidate the mechanism of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide's binding to ion channels, which could lead to the development of more potent and selective inhibitors. Another direction is to explore the potential therapeutic applications of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide in various diseases, such as cancer, cardiovascular disease, and immune disorders. Finally, researchers could investigate the use of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide as a tool to study the function of other ion channels and their roles in physiological processes.

Synthesis Methods

The synthesis of N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide involves the reaction of 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine with 4-ethylbenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with oxalic acid dihydrate to obtain N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide in high yield and purity.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been extensively used in scientific research as a tool to study the function of various ion channels, such as TRPC6 and TRPM7. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has been shown to be a potent inhibitor of these channels, which are involved in various physiological processes, including calcium signaling, cell migration, and immune response. N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide has also been used to study the role of TRPC6 and TRPM7 in cancer progression and metastasis.

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-2-14-6-8-17(9-7-14)24-20(27)19(26)23-11-10-18-13-28-21(25-18)15-4-3-5-16(22)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIWUGLFDOYUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

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